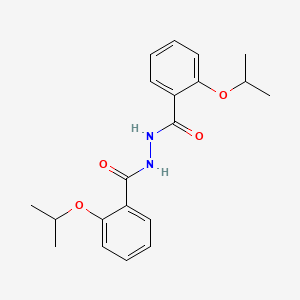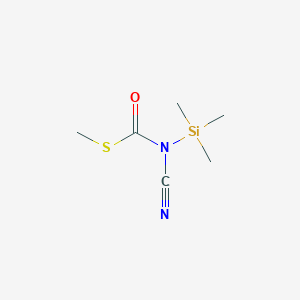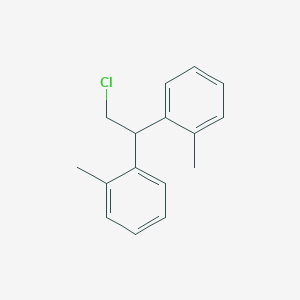
1,1'-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) is a chemical compound with the molecular formula C16H17Cl It is known for its unique structure, which includes a chloroethane group bonded to two methylbenzene rings
Métodos De Preparación
The synthesis of 1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) typically involves the reaction of 2-methylbenzene with 2-chloroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chloroethane group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler hydrocarbons.
Common reagents used in these reactions include halogens for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) involves its interaction with specific molecular targets. The chloroethane group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific context of its use, whether in chemical synthesis or biological systems.
Comparación Con Compuestos Similares
1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) can be compared with other similar compounds such as:
1,1,2-Trichloroethane: An organochloride solvent with different chemical properties and applications.
1,2-Bis(chlorodimethylsilyl)ethane: A compound with similar structural features but different reactivity and uses.
Methane, bis(2-chloroethoxy)-: Another compound with a chloroethane group, used in different industrial applications.
Propiedades
Número CAS |
113791-60-9 |
|---|---|
Fórmula molecular |
C16H17Cl |
Peso molecular |
244.76 g/mol |
Nombre IUPAC |
1-[2-chloro-1-(2-methylphenyl)ethyl]-2-methylbenzene |
InChI |
InChI=1S/C16H17Cl/c1-12-7-3-5-9-14(12)16(11-17)15-10-6-4-8-13(15)2/h3-10,16H,11H2,1-2H3 |
Clave InChI |
KUEURWIFYDNPGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(CCl)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


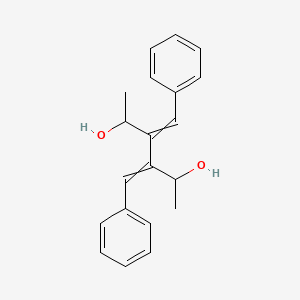
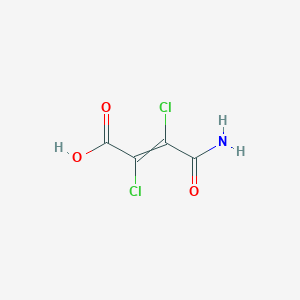
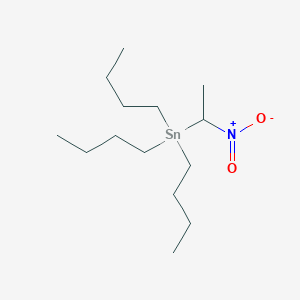
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
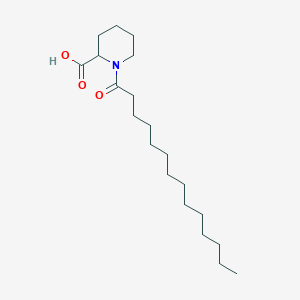
silane](/img/structure/B14312892.png)
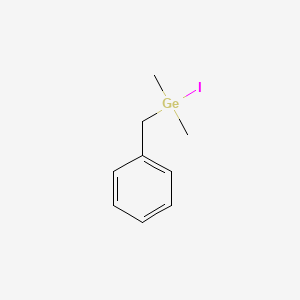
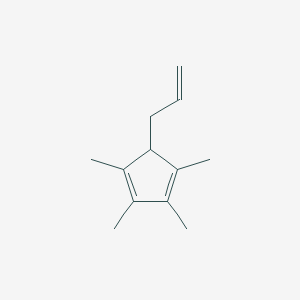
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
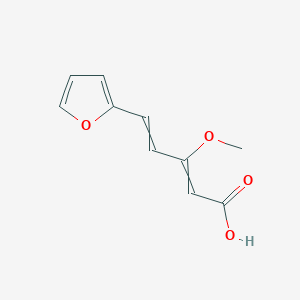
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
